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molecular formula C5H5F3N2O B1422362 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 628332-15-0

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1422362
M. Wt: 166.1 g/mol
InChI Key: IJGACGPBDXVCGJ-UHFFFAOYSA-N
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Patent
US08987256B2

Procedure details

2.6 g (15.65 mmol) of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one were dissolved in 20 ml of glacial acetic acid, and the mixture was heated to 100° C. 0.81 ml (15.65 mmol) of bromine was then slowly added dropwise to the solution, and the mixture was stirred at 100° C. for 4 hours. After cooling of the reaction solution, the solvent was removed under reduced pressure and the residue obtained was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→20:1). This gave 1.34 g (8.15 mmol, 52% of theory) of the title compound.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH2:4][CH2:5][C:6](=[O:9])[NH:7][N:8]=1.BrBr>C(O)(=O)C>[F:11][C:2]([F:1])([F:10])[C:3]1[CH:4]=[CH:5][C:6](=[O:9])[NH:7][N:8]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC(C=1CCC(NN1)=O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.81 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling of the reaction solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified chromatographically on silica gel (mobile phase dichloromethane/methanol 50:1→20:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C=1C=CC(NN1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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